molecular formula C18H19N3O3S B4118774 1-(2'-Nitrobiphenyl-4-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-(2'-Nitrobiphenyl-4-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B4118774
M. Wt: 357.4 g/mol
InChI Key: UWNALLYHXSQLBG-UHFFFAOYSA-N
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Description

“N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a nitro-substituted biphenyl group and a tetrahydrofuran moiety, which may impart unique chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-nitrophenyl)phenyl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-21(23)17-6-2-1-5-16(17)13-7-9-14(10-8-13)20-18(25)19-12-15-4-3-11-24-15/h1-2,5-10,15H,3-4,11-12H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNALLYHXSQLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” typically involves the reaction of a nitro-substituted biphenyl isothiocyanate with a tetrahydrofuran-containing amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild to moderate temperatures (20-60°C). The reaction may require a base, such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The thiourea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Amino-substituted biphenyl derivative.

    Substitution: Nitro or halogen-substituted biphenyl derivatives.

    Hydrolysis: Corresponding amine and isothiocyanate.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thioureas.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2’-nitro-4-biphenylyl)-N’-(methyl)thiourea
  • N-(2’-nitro-4-biphenylyl)-N’-(ethyl)thiourea
  • N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-pyranylmethyl)thiourea

Uniqueness

“N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” is unique due to the presence of the tetrahydrofuran moiety, which may impart different solubility, stability, and reactivity compared to other similar compounds. This structural feature could influence its interaction with biological targets and its overall pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2'-Nitrobiphenyl-4-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
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1-(2'-Nitrobiphenyl-4-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

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